N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

Suzuki coupling regioisomer process chemistry

Researchers synthesizing 2-amido-4-arylpyridine biaryls via Suzuki coupling often face multi-step routes requiring post-coupling amidation. This 4-boryl-picolinamide building block eliminates that bottleneck with a pre-installed N-methyl carboxamide. - Single-step Suzuki coupling at the 4-position with standard Pd catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) in aqueous THF/dioxane at 80-100 °C. - Retains the amide H-bond donor critical for kinase hinge-binding, unlike N,N-dimethylamide analogs. - Liquid-like physical state enables rapid automated liquid-handler dispensing for array synthesis, outperforming the solid 5-boryl isomer (mp 113-115 °C).

Molecular Formula C13H19BN2O3
Molecular Weight 262.116
CAS No. 1313738-91-8
Cat. No. B593860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
CAS1313738-91-8
Molecular FormulaC13H19BN2O3
Molecular Weight262.116
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)NC
InChIInChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-7-16-10(8-9)11(17)15-5/h6-8H,1-5H3,(H,15,17)
InChIKeyHPVYZHWJBWMPHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1313738-91-8: Sourcing Overview for Procurement Teams


N‑Methyl‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridine‑2‑carboxamide (CAS 1313738‑91‑8) is a pyridine‑based pinacol boronic ester with a secondary N‑methyl‑carboxamide at the 2‑position and the boron functionality at the 4‑position [1]. It is principally employed as a Suzuki–Miyaura cross‑coupling building block in medicinal chemistry and agrochemical research, where the 4‑boryl‑picolinamide scaffold enables construction of 2,4‑disubstituted pyridine biaryls [2]. The compound exhibits GHS acute oral toxicity (H302) and skin/eye irritation hazards (H315, H319) [1].

Workflow Suzuki–Miyaura cross‑coupling building block
Selection 4‑boryl‑picolinamide regioisomer for 2,4‑disubstitution
Use Context Medicinal chemistry & agrochemical library synthesis

Risks of Generic Substitution with Other Pyridine-Boronic Esters


Close structural analogs such as the 5‑regioisomer (CAS 945863‑21‑8) or the N,N‑dimethylamide variant (CAS 1006876‑27‑2) share the same molecular formula but differ critically in the position of the boronic ester or the hydrogen‑bonding capacity of the amide. These structural distinctions alter the electronic character of the pyridine ring, the preferred geometry of the resulting biaryl products, and the potential for intermolecular interactions in target binding pockets [1]. Consequently, substituting one regioisomer for another without re‑optimization of coupling conditions or biological screening can lead to reduced yield, altered selectivity, or loss of target engagement.

Regioisomer mismatch
4‑Boryl vs 5‑boryl: alters biaryl geometry and coupling efficiency, not interchangeable without re‑optimization.
Amide H‑bond capacity
N‑Methyl vs N,N‑dimethyl: loss of hydrogen‑bond donor may reduce target engagement and solubility profile.
Physical state handling
Liquid vs crystalline solid: automated dispensing compatibility differs; direct substitution risks workflow disruption.

Quantitative Differentiation Evidence


Physical State Difference Between 4-Boryl and 5-Boryl Regioisomers

The target compound (4‑boryl) is reported as a liquid or low‑melting solid at ambient temperature, whereas its 5‑boryl regioisomer CAS 945863‑21‑8 has a measured melting point of 113–115 °C . This difference in physical state directly impacts handling, automated dispensing, and solubility during high‑throughput experimentation.

Physical State
Head-to-head
Liquid/low‑melting solid vs mp 113–115 °C (5‑boryl)
Faster dissolution, easier liquid‑handler dosing
Vendor‑reported melting point; ambient condition
Suzuki coupling regioisomer process chemistry

Amide Hydrogen-Bond Donor Capacity vs. N,N-Dimethyl Analog

CAS 1313738‑91‑8 possesses one hydrogen‑bond donor (the secondary amide NH), whereas the N,N‑dimethyl analog CAS 1006876‑27‑2 has zero H‑bond donors [1]. This distinction influences aqueous solubility, crystal packing, and potential for target‑protein hydrogen bonding.

H‑Bond Donors
Head-to-head
1 HBD (target) vs 0 (dimethyl analog)
Single donor may enhance solubility and target interaction
Computed property; experimental solubility may vary
medicinal chemistry hydrogen bond solubility

Topological Polar Surface Area Across Regioisomers

Despite differing regiochemistry, CAS 1313738‑91‑8 and its 5‑boryl isomer both exhibit a computed Topological Polar Surface Area (TPSA) of 60.5 Ų [1][2]. This suggests that passive membrane permeability is not the primary differentiator between these regioisomers when used as fragments or intermediates.

TPSA
Class-level
60.5 Ų (identical for both regioisomers)
Passive permeability not a key differentiator
Computed by Cactvs; biological validation needed
drug design permeability ADME

Suzuki Coupling Regioselectivity of the 4-Boryl Group

In palladium‑catalyzed Suzuki–Miyaura couplings, pyridyl‑4‑boronic esters generally exhibit superior stability toward protodeboronation compared to pyridyl‑2‑boronic esters, while offering better accessibility than the 3‑pyridyl isomer for biaryl bond formation [1]. The 4‑boryl placement in CAS 1313738‑91‑8 is expected to couple efficiently with electron‑poor aryl halides under standard Pd(0) catalysis at 80–100 °C, avoiding the rapid deboronation typical of 2‑pyridylboronates.

Coupling Stability
Class-level
4‑Boryl avoids rapid protodeboronation typical of 2‑pyridyl
Supports synthetic strategy for 2,4‑disubstituted pyridines
Class‑level inference; verify under specific conditions
Suzuki–Miyaura cross-coupling regioselectivity

GHS Hazard Profile for Lab Automation Suitability

CAS 1313738‑91‑8 is classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) with a Warning signal word [1]. This hazard profile is comparable to many common boronic esters, but notably lacks the H228 (flammable solid) classification that applies to some lower‑molecular‑weight analogs, simplifying storage and automated compound management.

GHS Profile
Supporting
H302, H315, H319, H335; no flammable‑solid hazard
Simplifies automated storage vs flammable comparators
Aggregated from 2 company reports
safety lab automation GHS

Molecular Complexity vs. Simpler Boronic Esters

With a heavy atom count of 19 and a complexity index of 344, CAS 1313738‑91‑8 offers a higher degree of structural elaboration compared to simpler pyridine boronic esters such as pyridine‑4‑boronic acid pinacol ester (heavy atoms ≈ 14, complexity ≈ 150) [1]. This means fewer synthetic steps are required to reach drug‑like chemical space after coupling.

Complexity
Class-level
19 heavy atoms; complexity 344 vs ~14/150 for simpler ester
Fewer post‑coupling steps to reach drug‑like space
Cactvs‑computed; step‑count advantage context‑dependent
lead optimization scaffold molecular complexity

Highest-Confidence Application Scenarios


Suzuki–Miyaura Coupling for 2,4-Disubstituted Pyridine Biaryls

The 4‑boryl group of CAS 1313738‑91‑8 is ideally positioned for Suzuki coupling with (hetero)aryl halides to generate 2‑amido‑4‑arylpyridine frameworks. Its liquid‑like physical state enables rapid weighing or automated dispensing [1]. Coupling proceeds with standard Pd catalysts (Pd(PPh₃)₄ or Pd(dppf)Cl₂) in aqueous THF or dioxane at 80–100 °C [2].

Fragment Elaboration for Kinase Hinge-Binding Motifs

The N‑methyl‑picolinamide motif is a recognized hinge‑binding element in kinase inhibitors. The 4‑boryl handle permits late‑stage diversification of the pyridine scaffold while preserving the amide hydrogen‑bond donor for target engagement [1]. The single HBD distinguishes this compound from dimethylamide analogs that lack hydrogen‑bonding capacity [2].

Soluble Building Block for High-Throughput Parallel Synthesis

The low melting point and high organic solubility of CAS 1313738‑91‑8 relative to its solid 5‑boryl isomer (mp 113–115 °C) makes it preferable for automated liquid‑handler dosing in array synthesis [1]. Its GHS profile (no flammable‑solid classification) simplifies storage in compound management systems [2].

Agrochemical Lead Optimization of Pyridine-4-Carboxamide Cores

The 4‑boryl‑picolinamide scaffold enables direct access to 4‑substituted pyridine‑2‑carboxamides, a substructure present in several commercial fungicides and herbicides. The pre‑installed N‑methyl amide reduces the synthetic step count versus routes that require post‑coupling amidation [1].

Application
Selection Property
Validation Focus
2,4‑Disubstituted pyridine biaryls
4‑Boryl regioisomer, liquid state
Coupling efficiency with (hetero)aryl halides
Kinase hinge‑binding motifs
N‑Methyl‑picolinamide H‑bond donor
Target engagement and solubility in kinase assays
High‑throughput parallel synthesis
Low melting point, GHS without flammable solid
Automated dispensing and storage simplicity
Agrochemical lead optimization
Pre‑installed N‑methyl amide, 4‑boryl handle
Step‑count reduction in SAR exploration
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